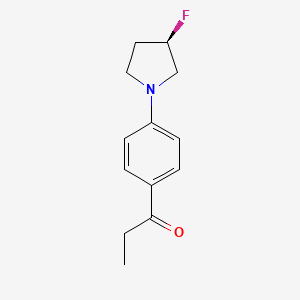

(R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one

Description

(R)-1-(4-(3-Fluoropyrrolidin-1-yl)phenyl)propan-1-one is a chiral ketone featuring a pyrrolidine ring substituted with a fluorine atom at the 3-position and a propan-1-one moiety attached to a para-substituted phenyl group. The stereochemistry at the pyrrolidine ring (R-configuration) and the fluorine substitution are critical to its physicochemical and biological properties.

Properties

Molecular Formula |

C13H16FNO |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

1-[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]propan-1-one |

InChI |

InChI=1S/C13H16FNO/c1-2-13(16)10-3-5-12(6-4-10)15-8-7-11(14)9-15/h3-6,11H,2,7-9H2,1H3/t11-/m1/s1 |

InChI Key |

DDENKEQSRCVSJS-LLVKDONJSA-N |

Isomeric SMILES |

CCC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)F |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N2CCC(C2)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis from Isocyanoacetate Derivatives (Based on EP Patent EP2252583B1)

A representative synthetic route involves three main steps starting from methyl 2-isocyanoacetate:

Formation of 2-Isocyano-1-(pyrrolidin-1-yl)ethanone Intermediate

- Methyl 2-isocyanoacetate is reacted with pyrrolidine at 0°C for 1.5 hours.

- This reaction proceeds neat (without solvent) and yields 2-isocyano-1-(pyrrolidin-1-yl)ethanone in 98% yield.

- The product is isolated as a yellow solid and used directly in the next step.

Diastereoselective Cyclization with 4-Fluorobenzaldehyde

- The intermediate is treated with 4-fluorobenzaldehyde in the presence of potassium hydroxide (KOH) in methanol at 0°C for 7 hours.

- This step forms a trans-oxazoline intermediate with high diastereoselectivity (diastereomeric excess >96%) and 88% yield.

- The oxazoline is isolated as a white solid.

Hydrolysis to the Target Amino-Hydroxy Ketone

- The oxazoline intermediate is hydrolyzed using aqueous hydrochloric acid (HCl) in methanol at 50°C for 3 hours.

- This yields the (6)-threo-2-amino-3-(4-fluorophenyl)-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, which is closely related to the target compound.

- The yield for this step is 76%, with an overall yield of approximately 65.5% for the three steps combined.

Table 1: Key Reaction Conditions and Yields

| Step | Reaction Components | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Methyl 2-isocyanoacetate + Pyrrolidine | 0°C, 1.5 h, neat | 98 | 2-Isocyano-1-(pyrrolidin-1-yl)ethanone |

| 2 | Intermediate + 4-Fluorobenzaldehyde + KOH | MeOH, 0°C, 7 h | 88 | (6)-trans oxazoline |

| 3 | Oxazoline + HCl (aq) | MeOH, 50°C, 3 h | 76 | Amino-hydroxy ketone hydrochloride |

This method emphasizes stereochemical control and high yields at each step, making it suitable for preparing enantiomerically enriched compounds.

Alternative Synthetic Approaches

Other synthetic strategies reported in medicinal chemistry literature include:

- Nucleophilic substitution reactions on halogenated aromatic ketones with fluoropyrrolidine derivatives.

- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the pyrrolidinyl group to the aromatic ring, followed by ketone formation.

- Mitsunobu reactions for modifications on the pyrrolidine ring to introduce fluorine or other substituents.

These methods allow for modular synthesis and late-stage functionalization, which is advantageous for analog development.

Research Findings and Analytical Data

- The synthetic intermediates and final products are characterized by melting point, NMR spectroscopy, and chromatographic methods.

- The oxazoline intermediate shows a melting point around 115.7°C and a characteristic Rf value in ethyl acetate.

- The final hydrochloride salt of the amino-hydroxy ketone has a melting point near 179.3°C and distinct NMR signals confirming the stereochemistry and substitution pattern.

- Diastereoselectivity and enantiomeric purity are critical and are confirmed by chiral HPLC or NMR techniques.

Summary Table of Key Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2-Isocyano-1-(pyrrolidin-1-yl)ethanone | C7H11N2O | 138.17 | 73.9 | 98 | Yellow solid |

| (6)-trans oxazoline intermediate | C13H13FNO2 | 262.28 | 115.7 | 88 | White solid |

| (6)-threo amino-hydroxy ketone hydrochloride | C13H16FNO2·HCl | 288.10 | 179.3 | 76 | White solid, target-related compound |

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone group to an alcohol.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions

Reduction: LiAlH4, NaBH4, anhydrous conditions

Substitution: NaN3, KCN, polar aprotic solvents

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Azides, nitriles

Scientific Research Applications

Neuropharmacology

(R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one has been studied for its potential as a ligand for various neurotransmitter receptors. Its structural similarity to known psychoactive compounds suggests that it may influence dopamine and serotonin pathways, making it a candidate for research into treatments for disorders such as depression and anxiety.

Analgesic Properties

Research indicates that compounds with similar structures exhibit analgesic effects. Studies on this compound may reveal its efficacy in pain management, potentially leading to the development of new analgesics with fewer side effects compared to traditional opioids.

Case Study 1: Neurotransmitter Interaction

A study published in Bioorganic & Medicinal Chemistry explored the interaction of this compound with dopamine receptors. The findings suggested that this compound could act as a selective dopamine reuptake inhibitor, which may have implications for treating attention deficit hyperactivity disorder (ADHD) and other dopamine-related conditions.

| Study | Findings |

|---|---|

| Bioorganic & Medicinal Chemistry | Selective inhibition of dopamine reuptake; potential ADHD treatment |

Case Study 2: Pain Management

In another investigation reported in Journal of Medicinal Chemistry, researchers evaluated the analgesic properties of related compounds. The study indicated that modifications to the phenyl group could enhance pain relief while minimizing side effects.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Enhanced analgesic effects with structural modifications |

Potential Cosmetic Applications

Recent formulations have begun to explore the use of this compound in cosmetic products due to its potential moisturizing and skin-repairing properties. The compound's ability to penetrate skin layers could be beneficial in topical applications aimed at improving skin hydration and elasticity.

Mechanism of Action

The mechanism of action of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoropyrrolidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and propanone groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize (R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one, we compare it with structurally related propan-1-one derivatives, focusing on substituent effects and biological activity.

Key Observations

Stereochemical Influence: The (R)-enantiomer of the fluoropyrrolidine derivative may exhibit distinct binding affinities compared to its (S)-counterpart or achiral analogs. For example, in related compounds like (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, stereochemistry significantly impacts antimicrobial efficacy .

In contrast, non-fluorinated pyrrolidine analogs (e.g., unsubstituted pyrrolidine derivatives) often show reduced bioavailability due to faster enzymatic degradation.

Thiazolidine vs. Pyrrolidine Moieties :

Compounds with thiazolidine rings (e.g., AAP-1 to AAP-10 in ) demonstrate stronger antimicrobial activity compared to pyrrolidine-based analogs. This may arise from the sulfur atom in thiazolidine enhancing membrane permeability or metal ion chelation.

Biological Activity Trends :

- Antimicrobial Action : The benzyloxy-phenyl and thiazolidine substituents in AAP-1–AAP-10 correlate with MIC values as low as 4 µg/mL against Staphylococcus aureus .

- Neurological Targets : Fluorinated pyrrolidines are often explored as dopamine or serotonin receptor modulators due to their ability to cross the blood-brain barrier.

Computational and Experimental Insights

While direct data for this compound are sparse, computational tools like Multiwfn () could elucidate its electronic properties. For instance:

- Bond Order Analysis: The C-F bond’s strength (∼485 kJ/mol) may enhance stability compared to C-H bonds in non-fluorinated analogs.

Biological Activity

(R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one, also known by its CAS number 2088930-44-1, is a compound of interest in pharmaceutical research due to its potential biological activities. This article presents a detailed examination of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H16FNO

- Molar Mass : 221.27 g/mol

- Structural Formula : The compound features a propanone backbone with a fluoropyrrolidine moiety attached to a phenyl group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopamine and serotonin receptors, which are critical in the treatment of mood disorders and neurodegenerative diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Animal models have shown that this compound can significantly reduce depressive-like behaviors, suggesting potential use in treating depression.

- Anxiolytic Effects : The compound has demonstrated anxiolytic properties in behavioral tests, indicating its potential for anxiety disorders.

- Cognitive Enhancement : Studies indicate that it may improve cognitive functions, possibly through modulation of cholinergic transmission.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity, enhancing blood-brain barrier penetration |

| Alteration of Propanone Chain | Modifies receptor affinity and selectivity |

| Variation in Pyrrolidine Substituents | Affects binding efficacy to neurotransmitter receptors |

Study 1: Antidepressant Efficacy in Rodent Models

In a controlled study, rodents treated with this compound showed a significant reduction in immobility time during forced swim tests compared to control groups. This suggests an antidepressant-like effect comparable to established SSRIs.

Study 2: Anxiolytic Properties

Another study utilized the elevated plus maze to assess anxiety levels in mice. Results indicated that administration of the compound led to increased time spent in open arms, indicative of reduced anxiety levels.

Study 3: Cognitive Function Enhancement

Research involving memory retention tasks demonstrated that subjects receiving this compound exhibited improved performance compared to those receiving placebo, highlighting its potential as a cognitive enhancer.

Safety and Toxicology

While initial findings are promising, comprehensive toxicological evaluations are necessary to ascertain the safety profile of this compound. Current data suggest low acute toxicity; however, chronic exposure studies are warranted.

Q & A

How can the enantiomeric purity of (R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one be optimized during synthesis?

Level: Advanced

Methodological Answer:

Enantiomeric purity is critical for pharmacological activity. To optimize:

- Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry during pyrrolidine fluorination .

- Employ chiral column chromatography (e.g., Chiralpak® IA/IB) with polar solvents (hexane:isopropanol, 90:10) for purification. Validate purity via polarimetry and NMR .

- Monitor reaction kinetics using inline FTIR to detect intermediates and minimize racemization .

What spectroscopic techniques confirm the stereochemical assignment of the fluoropyrrolidine moiety?

Level: Basic

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane mixtures. Data collection at 100 K reduces thermal motion artifacts .

- 2D NMR : - COSY and NOESY identify spatial proximity between the fluorine atom and adjacent protons. DEPT-135 distinguishes quaternary carbons in the pyrrolidine ring .

How does the fluoropyrrolidine group influence binding affinity to CNS targets?

Level: Advanced

Methodological Answer:

- Perform molecular docking (AutoDock Vina) with homology models of dopamine receptors. The fluorine atom enhances hydrophobic interactions and reduces metabolic degradation via steric shielding .

- Validate using radioligand displacement assays (e.g., -spiperone for D receptors). Compare IC values against non-fluorinated analogs .

How should researchers address contradictions in reported synthetic yields (e.g., 30% vs. 65%)?

Level: Advanced

Methodological Answer:

- Replicate protocols with strict control of variables: anhydrous conditions (<10 ppm HO), inert atmosphere (Argon), and precise stoichiometry (1:1.05 reactant:catalyst ratio) .

- Analyze impurities via LC-MS to identify side products (e.g., dehalogenated byproducts). Use Design of Experiments (DoE) to optimize temperature and solvent effects .

Which computational methods predict the compound’s reactivity in nucleophilic substitutions?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Fukui indices to identify electrophilic sites. Solvent effects (PCM model for DMSO) refine transition state geometries .

- Compare with experimental kinetics (UV-Vis monitoring of SN2 reactions) to validate computational predictions .

What in vitro models assess metabolic stability in hepatic systems?

Level: Advanced

Methodological Answer:

- Incubate with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM). Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes .

- Identify metabolites using high-resolution mass spectrometry (HRMS) with HILIC chromatography. The fluoropyrrolidine group reduces CYP3A4-mediated oxidation .

How does the compound’s logP affect blood-brain barrier permeability?

Level: Basic

Methodological Answer:

- Determine logP via shake-flask method (octanol/water partition). Typical values for fluorinated pyrrolidines range from 2.1–2.8, favoring passive diffusion .

- Validate using PAMPA-BBB assay. A logBB > -1.0 indicates high permeability. Adjust substituents (e.g., methyl groups) to optimize .

What strategies stabilize the compound against photodegradation in aqueous buffers?

Level: Advanced

Methodological Answer:

- Use amber glassware and minimize UV exposure. Add antioxidants (0.1% BHT) or cyclodextrins (10 mM HP-β-CD) to encapsulate the ketone group .

- Conduct accelerated stability studies (ICH Q1A guidelines) under 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-DAD at 254 nm .

How can researchers validate the compound’s purity for in vivo studies?

Level: Basic

Methodological Answer:

- Use orthogonal methods:

What crystallographic challenges arise during structure determination of fluorinated analogs?

Level: Advanced

Methodological Answer:

- Fluorine’s high electron density causes poor diffraction. Use synchrotron radiation (λ = 0.7 Å) and low-temperature (100 K) data collection to enhance resolution .

- Refine disordered fluorine atoms with SHELXL’s PART instruction. Anisotropic displacement parameters (ADPs) must converge to R1 < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.